molecular formula C4F8O2 B1616868 Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)- CAS No. 425-38-7

Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

Cat. No.: B1616868
CAS No.: 425-38-7
M. Wt: 232.03 g/mol
InChI Key: ZAKJNULOUJTZMO-UHFFFAOYSA-N
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Description

“Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-” is a chemical compound with the CAS Number: 42566-65-4 . It is also known as 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoic anhydride . The molecular weight of this compound is 442.06 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8F14O5/c9-3(10,5(13,14)26-7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)27-8(20,21)22 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

The compound is described as having a high degree of chemical stability and heat resistance . It is not easily volatile and is insoluble in water and most organic solvents .

Safety and Hazards

“Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-” is a strong irritant and corrosive substance. It can cause severe irritation when it comes into contact with the skin and eyes . Therefore, protective gloves, goggles, and clothing should be worn when handling this compound .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O2/c5-1(13)2(6,7)3(8,9)14-4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKJNULOUJTZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(OC(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074914
Record name Perfluoromethoxypropionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425-38-7
Record name 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perfluoromethoxypropionyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 2
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 3
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 4
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Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 5
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-
Reactant of Route 6
Propanoyl fluoride, 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)-

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